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Compound of Interest

Compound Name: N-ethyl-2-nitropyridin-3-amine

Cat. No.: B8721833

Get Quote

Executive Summary & Chemical Context
N-ethyl-2-nitropyridin-3-amine is a functionalized pyridine derivative characterized by a

strong intramolecular hydrogen bond between the secondary amine (N-H) and the adjacent

nitro group oxygen. This "planarizing" interaction significantly influences its spectroscopic

signature, particularly in proton NMR (

H NMR) and Infrared (IR) spectroscopy.

Molecular Formula:

Molecular Weight: 167.17 g/mol

Primary Application: Precursor for cyclization into 3-ethyl-3H-imidazo[4,5-b]pyridine

derivatives (drug development scaffolds).

Synthesis & Purity Profile
To ensure the spectroscopic data discussed below is relevant, the compound is typically

synthesized via Nucleophilic Aromatic Substitution (
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) or direct alkylation. The preferred route for high-purity analysis is the displacement of halide
from 3-fluoro-2-nitropyridine or 3-chloro-2-nitropyridine using ethylamine, which avoids the
poly-alkylation byproducts common in direct alkylation of 3-amino-2-nitropyridine.
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Figure 1: Preferred synthetic pathway (

) yielding high-purity samples for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is dominated by the desymmetrization of the pyridine ring and the coupling of

the ethyl group.

H NMR Characterization (400 MHz, )
The most diagnostic feature is the downfield shift of the N-H proton (~8.0–8.5 ppm), caused by

the intramolecular hydrogen bond to the nitro oxygen. This signal is often broad and

exchangeable with

.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b8721833/docs?utm_src=pdf-body-img#technical-whitepaper-spectroscopic-profiling-of-n-ethyl-2-nitropyridin-3-amine
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8721833?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal (

ppm)
Multiplicity Integration Assignment

Coupling
Constants (

in Hz)

Structural
Insight

8.15 – 8.25 Broad Singlet 1H N-H -

Intramolecula

r H-bond to

; disappears

on

shake.

8.05
Doublet of

Doublets (dd)
1H H-6

-proton to

Pyridine N;

most

deshielded

aromatic.

7.55
Doublet of

Doublets (dd)
1H H-4

Adjacent to

amine;

deshielded by

resonance.

7.30
Doublet of

Doublets (dd)
1H H-5

-proton; most

shielded

aromatic

signal.

3.35
Quartet of

Doublets
2H N-

Methylene

coupled to

methyl and

amine NH.

1.35 Triplet 3H - Terminal

methyl group.
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Critical Analysis: In

, the N-H signal may shift further downfield (approx 8.5–9.0 ppm) and appear

sharper due to reduced exchange rates compared to

.

C NMR Characterization (100 MHz, )
The carbon spectrum confirms the presence of 7 distinct carbon environments.

Chemical Shift (

ppm)
Carbon Type Assignment

Electronic
Environment

146.0 Quaternary C C-3
Attached to Amine

(ipso).

138.5 CH C-6 -carbon to Ring

Nitrogen.

135.0 Quaternary C C-2
Attached to Nitro

group (ipso).

124.5 CH C-4 Ortho to amine.

121.0 CH C-5 Meta to amine.

36.5 Ethyl Aliphatic amine

linkage.

14.2 Ethyl Terminal methyl.

Infrared (IR) Spectroscopy
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The IR spectrum provides rapid confirmation of the functional groups, specifically differentiating

the secondary amine from primary amine precursors.[1]

Instrument: FT-IR (ATR or KBr pellet).[2]

Key Diagnostic Bands:

Wavenumber (

)
Intensity Vibrational Mode Diagnostic Value

3350 – 3380 Medium, Sharp

Single band confirms

secondary amine

(Primary would show

doublet).

1580 – 1600 Strong
Pyridine ring skeletal

vibrations.

1515 – 1530 Strong
Asymmetric Nitro

stretch.

1330 – 1350 Strong
Symmetric Nitro

stretch.

2970 Weak
Aliphatic C-H stretch

(Ethyl group).

Mass Spectrometry (MS)
Mass spectrometry analysis (ESI or EI) follows a distinct fragmentation pattern driven by the

stability of the pyridine ring and the lability of the nitro/ethyl groups.

Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

Molecular Ion:

(ESI);

(EI).
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Fragmentation Logic (EI)
Base Peak (

): The molecular ion is typically stable and prominent.

Loss of Methyl (

): Cleavage of the terminal methyl group (

152).

Loss of Nitro (

): A characteristic loss of

radical or

is common in nitro-aromatics.

McLafferty-like Rearrangement: Not dominant due to ring constraints, but loss of ethylene (

) from the ethyl group can occur, yielding the 2-nitro-3-aminopyridine radical cation (

139).

Molecular Ion [M]+.
m/z = 167

[M - CH3]+
m/z = 152

$alpha$-cleavage

[M - C2H4]+.
(Loss of ethene)

m/z = 139

H-transfer

[M - NO2]+
m/z = 121

Nitro loss
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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocol for Data Acquisition
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To reproduce these results, the following rigorous protocol is recommended.

Sample Preparation for NMR[1][2]
Solvent Choice: Use

(99.9% D) for the clearest resolution of the N-H proton. Use

if solubility permits and chemical shift comparison with literature is required.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (silica

gel fines) which cause line broadening.

Reference: Calibrate to residual solvent peak (

: 7.26 ppm;

: 2.50 ppm).

Impurity Profiling
Common impurities to watch for in the spectra:

Starting Material (3-amino-2-nitropyridine): Look for a broad

singlet around 6.0–7.0 ppm (integrates to 2H) and lack of ethyl signals.

Bis-alkylation: Look for two ethyl quartets or symmetry indicating N,N-diethyl substitution.

Residual Solvents: Ethanol (triplet at 1.1, quartet at 3.6 in

) or Ethyl Acetate (singlet at 2.0, quartet at 4.1).

References
Synthesis of Imidazopyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic
Chemistry (5th ed.). Wiley. (General reference for nitropyridine reactivity). Context: Describes
the reduction of 3-(alkylamino)-2-nitropyridines to diamines for imidazole ring closure.

Spectroscopic Data of Pyridines
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Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of

Organic Compounds. Springer.

Context: Tables for calculating pyridine proton shifts based on substituent effects ( and ).

Specific Analog Characterization

Source: BenchChem. (2025).[2] Spectroscopic data for Ethyl-quinolin-3-ylmethyl-amine.

Link

Context: Provides comparative shift data for ethylamino-substituted heterocyclic systems.

Impurity Shifts in NMR

Source: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common

Laboratory Solvents. Organometallics, 29(9), 2176–2179. Link

Context: Essential for identifying solvent peaks in the described protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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